molecular formula C4H8CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No.: B1219435
CAS No.: 71-48-7
M. Wt: 179.04 g/mol
InChI Key: WOQRGAPCUQZBRA-UHFFFAOYSA-N
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Description

Cobalt(II) acetate is a chemical compound that is the cobalt salt of acetic acid. It is commonly found as the tetrahydrate form, with the chemical formula Co(CH₃CO₂)₂·4H₂O. This compound appears as pink crystals in its anhydrous form and intense red crystals in its tetrahydrate form. It is widely used as a catalyst in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

Cobalt acetate, also known as Cobalt(II) acetate, is the cobalt salt of acetic acid . It is commonly found as the tetrahydrate Co(CH3CO2)2·4H2O . It is primarily used as a catalyst and is a precursor to various oil drying agents . It is also a widely used source of cobalt in the synthesis of materials, catalysts, and complexes .

Mode of Action

Cobalt acetate interacts with its targets in a variety of ways. For instance, it can catalyze the transformation of certain imines . In the presence of cobalt(II) chloride, it can undergo reactions with hemisalen-type ligands . It also plays a role in the oxidation of cobalt .

Biochemical Pathways

Cobalt acetate affects several biochemical pathways. It is involved in the synthesis of materials and complexes . It also plays a role in the formation of acetyl-CoA, which is a key molecule in metabolism . Acetate, the anion in cobalt acetate, is involved in various metabolic processes, including lipid synthesis and energy derivation .

Pharmacokinetics

It is known that cobalt salts, including cobalt acetate, are soluble in water , which suggests they could be readily absorbed and distributed in the body. The lethal dose (LD50) for cobalt acetate is 503 mg/kg (oral, rat) , indicating its potential toxicity at high doses.

Result of Action

The molecular and cellular effects of cobalt acetate’s action are diverse. It has been shown to have cytotoxic effects towards certain cancer cell lines . Moreover, it is involved in the formation of acetyl-CoA, a central molecule in many biochemical pathways .

Action Environment

The action, efficacy, and stability of cobalt acetate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its reactivity and effectiveness . Furthermore, its impact on living organisms can vary depending on the specific environmental context, such as the presence of other metals or specific types of bacteria .

Biochemical Analysis

Biochemical Properties

Cobalt(II) acetate plays a significant role in biochemical reactions, primarily due to the presence of the cobalt ion. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with molecules, which can influence catalytic activities . The cobalt ion in this compound can interact with enzymes involved in redox reactions, potentially altering their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt ions can mimic hypoxia by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression related to oxygen homeostasis . This can impact cellular metabolism and promote angiogenesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. Cobalt ions can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by stabilizing HIFs, which act as transcription factors for various genes involved in cellular responses to low oxygen levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that cobalt ions can be stable under certain conditions, but their activity may decrease over time due to interactions with other molecules or environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, cobalt ions can have beneficial effects, such as promoting erythropoiesis by stimulating erythropoietin production . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects occur at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, cobalt ions can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates . Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, cobalt ions can be taken up by cells through metal ion transporters and distributed to different cellular compartments . The distribution of this compound within tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Cobalt ions can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, cobalt ions can accumulate in the mitochondria, where they can affect mitochondrial function and energy production. The localization of this compound within cells can determine its specific biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) acetate can be synthesized by reacting cobalt oxide or cobalt hydroxide with acetic acid. The reaction typically involves the following steps: [ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} ] This reaction produces this compound tetrahydrate, which can be further processed to obtain the anhydrous form .

Industrial Production Methods: In industrial settings, this compound is often produced by directly reacting cobalt metal with acetic acid and hydrogen peroxide. The process involves adding cobalt powder to a mixture of acetic acid and water, followed by the addition of hydrogen peroxide. The reaction is carried out at controlled temperatures and pressures to ensure the efficient formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to cobalt(III) acetate using strong oxidizing agents such as ozone. The reaction typically occurs in acetic acid solutions.

    Reduction: this compound can be reduced to cobalt metal using reducing agents like hydrogen gas.

    Substitution: this compound can participate in ligand exchange reactions, where the acetate ligands are replaced by other ligands such as ammonia or phosphines.

Major Products:

Scientific Research Applications

Cobalt(II) acetate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of terephthalic acid and other aromatic compounds.

    Biology: this compound is used in the synthesis of vitamin B12 analogs and other cobalt-containing biomolecules.

    Industry: this compound is used as a precursor to various oil drying agents, which are catalysts that allow paints and varnishes to harden. .

Comparison with Similar Compounds

  • Cobalt(II) chloride
  • Cobalt(II) acetylacetonate
  • Nickel(II) acetate (isostructural with cobalt(II) acetate)

This compound stands out due to its versatility in forming complexes and its wide range of applications in various fields.

Properties

CAS No.

71-48-7

Molecular Formula

C4H8CoO4

Molecular Weight

179.04 g/mol

IUPAC Name

acetic acid;cobalt

InChI

InChI=1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

WOQRGAPCUQZBRA-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Co+2]

Canonical SMILES

CC(=O)O.CC(=O)O.[Co]

Color/Form

Light pink crystals
Pink crystals

density

Intense red monoclinic, prismatic crystals;  density 1.705;  on heating becomes anhydrous by 140 °C;  soluble in water, alcohols, dilute acids, and pentyl acetate;  pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/

melting_point

298 °C (decomposes)

71-48-7
5931-89-5
6147-53-1

physical_description

Light-pink solid;  [Merck Index] Pink crystals, soluble in water;  [MSDSonline]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Stable under recommended storage conditions.

solubility

Readily soluble in water
2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C
Soluble in alcohol and dilute acids

Synonyms

cobalt(II) acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out in a glove box and solvents were degassed prior to use. The polymer 4 (95 mg, 0.16 mmol) was dissolved in dichloromethane (2 mL) in a vial charged with a stir bar. A solution of cobalt acetate tetrahydrate (49.8 mg, 0.20 mmol) in methanol (2 mL) was added slowly to the vial, resulting in precipitation of a red-brown powder. After the suspension was stirred at rt for 3 h, additional methanol (6 mL) was added to precipitate more solid. The solid was collected by filtration, washed with 1/10 dichloromethane/methanol (2×10 mL) and methanol (10 mL), and dried under high vacuum to give the desired product Co(II)(4) (99 mg, 95%). Using a similar procedure, Co(II)(2), Co(II)(3), Co(II)(5), Co(II)(6), and Co(II)(7) were synthesized.
[Compound]
Name
polymer 4
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95 mg
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Co(II)(4)
Yield
95%

Synthesis routes and methods II

Procedure details

Experiments conducted at 120° C. using just Cobalt (III) acetate without any promoters in air and using acetic acid as solvent resulted in much quicker oxidation than Cobalt (II) acetate with the promoters as described above, leading to rapid consumption of xylenes, as indicated by the green solution turning pink-purple after approximately an hour. Under identical reaction conditions using Co(II) there was a long induction period before any early phase oxidation.
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Synthesis routes and methods III

Procedure details

The C12–C14 α-olefin mixture from Example 1 with the composition shown in Table I was hydroformylated in the manner indicated in Example 1. Unlike Example 1, instead of the rhodium catalyst and the polyethyleneimine ligand, the hydroformylation catalyst used was dicobaltoctacarbonyl without any other ligand, the amount being 2 g of cobalt based on 1000 g of reactor contents. In order that the olefin conversion obtained was from 98 to 99%, as in Example 1, using the same olefin feed, a reactor temperature of 140° C. was required in both reactors. The (aldehyde+alcohol) selectivity was 94%, the paraffin selectivity was 3%, and the selectivity to give higher-boiling aldehyde condensation products was 3%. Once the pressure in the reactors had been released, the discharge was treated with aqueous acetic acid solution while introducing atmospheric oxygen, until the cobalt carbonyl had been oxidized to give cobalt acetate. The aqueous, cobalt-containing phase was separated off in a phase separator, and the organic phase, as in Example 1, hydrogenated and distilled. Table III gives the composition of the C13–C15 alcohol mixture.
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Synthesis routes and methods IV

Procedure details

Indicator compositions were prepared as for Example 11. The colorants used are listed in Table 13. The second solution (Indicator Composition 13) was prepared by adding 1.0 g of cobalt(II) acetate tetrahydrate {Co(C2H3O2)2.4H2O} (available from Sigma-Aldrich Fine Chemicals, St. Louis, Mo.) to 13 ml of water. Devices were prepared and tested as described in Example 11. The results are recorded in Table 13.
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13 mL
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Cobalt Acetate

Synthesis routes and methods V

Procedure details

A stock cobalt acetate solution is prepared by combining 21.13 percent by weight cobalt acetate tetrahydrate, Co(C2H3O2)2.4H2O, 5.25 percent by weight glacial acetate acid, and 73.62 percent by weight water. This stock cobalt solution contains 5.0 percent by weight cobalt. A stock tin solution is prepared by dissolving 23.13 percent by weight dimethyltin dichloride, (CH3)2SnCl2, in 76.87 percent by weight water. This stock tin solution contains 12.5 percent by weight tin.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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